

reactivity and electrophilicity of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,6-difluorobenzyl bromide
Cat. No.: B1585735

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Electrophilicity of **2-Chloro-3,6-difluorobenzyl bromide**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Substituted Building Block

2-Chloro-3,6-difluorobenzyl bromide is a specialized chemical intermediate that combines the inherent reactivity of a benzylic bromide with the unique electronic properties imparted by its specific halogen substitution pattern. The presence of chlorine and fluorine atoms on the aromatic ring significantly modulates the compound's electrophilicity, making it a powerful tool for introducing the 2-chloro-3,6-difluorobenzyl moiety into a wide range of molecules. This guide offers a detailed analysis of the structural features, electronic effects, and reaction dynamics that define the utility of this reagent, particularly within the context of pharmaceutical synthesis and drug discovery. Understanding its reactivity profile is paramount for designing efficient synthetic routes and controlling reaction outcomes.

Molecular Structure and the Dominance of Inductive Effects

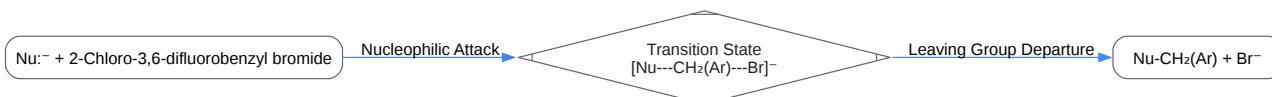
The reactivity of **2-Chloro-3,6-difluorobenzyl bromide** is fundamentally governed by the interplay of electronic effects originating from its halogen substituents. The aromatic ring is decorated with a chlorine atom and two fluorine atoms, positioned ortho and meta to the bromomethyl group. These substituents exert two primary electronic influences: the inductive effect (-I) and the resonance effect (+R).

- Inductive Effect (-I): Fluorine and chlorine are highly electronegative atoms. They strongly pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect is potent and significantly depletes the electron density of the ring. Crucially, this effect extends to the benzylic carbon, making it substantially more electron-deficient and thus a more potent electrophile.^[1]
- Resonance Effect (+R): Although halogens possess lone pairs of electrons that can be donated into the aromatic π -system, this effect is generally weaker than their inductive pull.^[2] For fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the ring allows for a modest resonance donation.^[3] However, with three strongly withdrawing halogens, the net electronic landscape is overwhelmingly dominated by the inductive effect.

This powerful electron withdrawal enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.^[1] This heightened reactivity is a key feature that synthetic chemists can leverage.

Caption: Electronic effects on **2-Chloro-3,6-difluorobenzyl bromide**.

Reaction Dynamics: A Profile of a Potent Electrophile


Benzylic halides are classic substrates for nucleophilic substitution reactions. The primary nature of the benzylic carbon in **2-Chloro-3,6-difluorobenzyl bromide** strongly favors an SN2 mechanism.

2.1. The SN2 Pathway: The Predominant Mechanism

For primary benzylic halides, the SN2 pathway is typically the most efficient route for substitution, avoiding competition from elimination reactions. The reaction proceeds via a backside attack on the electrophilic benzylic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.

The key factors favoring the SN2 mechanism for this molecule are:

- Primary Carbon Center: The benzylic carbon is primary, minimizing steric hindrance for the incoming nucleophile.
- Enhanced Electrophilicity: As discussed, the potent -I effect of the three halogen substituents makes the benzylic carbon an exceptionally "hot" electrophile, accelerating the rate of nucleophilic attack.
- Carbocation Destabilization: While benzylic carbocations are generally stabilized by resonance, the strong electron-withdrawing nature of the chlor and difluoro groups would significantly destabilize such an intermediate.^[4] This makes the alternative SN1 pathway, which proceeds through a carbocation, highly unfavorable.

[Click to download full resolution via product page](#)

Caption: Generalized SN2 mechanism for the title compound.

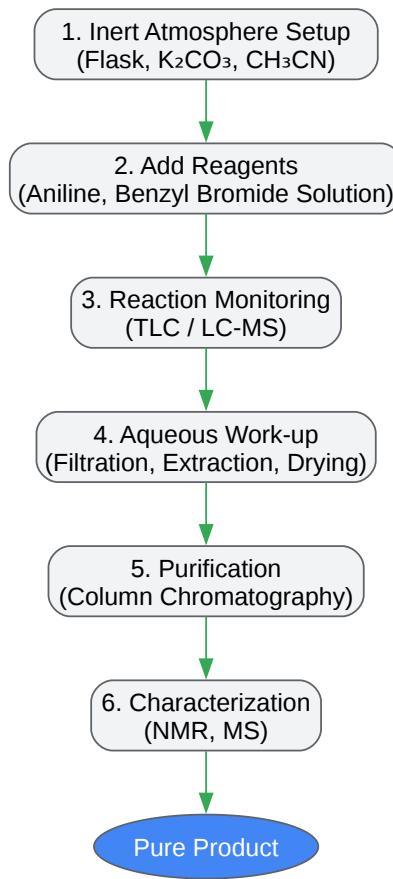
Physicochemical and Spectroscopic Data

A summary of key properties is essential for experimental design.

Property	Value	Reference
CAS Number	90292-67-4	[5][6][7]
Molecular Formula	C ₇ H ₄ BrClF ₂	[6][8][9]
Molecular Weight	241.46 g/mol	[6][8]
Boiling Point	221.3°C at 760 mmHg	[8]
Density	1.733 g/cm ³	[8]
Refractive Index	1.55	[8]

Experimental Protocol: N-Alkylation of a Primary Amine

This section provides a representative, self-validating protocol for the reaction of **2-Chloro-3,6-difluorobenzyl bromide** with a primary amine, a common transformation in drug synthesis.


Objective: To synthesize N-(2-Chloro-3,6-difluorobenzyl)aniline.

Materials:

- **2-Chloro-3,6-difluorobenzyl bromide** (1.0 eq)
- Aniline (1.1 eq)
- Potassium Carbonate (K₂CO₃) (1.5 eq, as a mild base)
- Acetonitrile (CH₃CN) (Anhydrous, as solvent)
- Argon or Nitrogen gas
- Standard glassware for organic synthesis

Methodology:

- Reaction Setup:
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add potassium carbonate.
 - Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.
 - Add anhydrous acetonitrile via syringe.
- Addition of Reagents:
 - To the stirred suspension, add aniline via syringe.
 - In a separate vial, dissolve **2-Chloro-3,6-difluorobenzyl bromide** in a minimal amount of anhydrous acetonitrile.
 - Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 15 minutes. An exotherm may be observed.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 2-4 hours).
- Work-up and Extraction:
 - Once the reaction is complete, filter the mixture to remove the potassium carbonate.
 - Concentrate the filtrate under reduced pressure to remove the acetonitrile.
 - Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water (2x) and brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification and Characterization:
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
 - Combine the pure fractions and remove the solvent to yield the final product.
 - Characterize the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical N-alkylation reaction.

Applications in Medicinal Chemistry and Drug Development

Substituted benzyl halides are crucial building blocks in the synthesis of pharmaceuticals. The closely related compound, 2,6-difluorobenzyl bromide, a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.^{[10][11]} It is also used to synthesize kinase inhibitors for cancer therapy and other biologically active molecules.^[10] The specific substitution pattern of **2-Chloro-3,6-difluorobenzyl bromide** makes it an attractive precursor for creating novel analogs of existing drugs or for developing new chemical entities where the electronic and steric properties of the benzyl group can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Conclusion

2-Chloro-3,6-difluorobenzyl bromide is a highly activated electrophile engineered for efficient nucleophilic substitution. The combined electron-withdrawing inductive effects of its three halogen substituents render the benzylic carbon exceptionally reactive, primarily via an SN_2 mechanism. This predictable reactivity, coupled with the unique electronic signature of the 2-chloro-3,6-difluorophenyl group, makes it a valuable and strategic building block for researchers in organic synthesis and drug development. A thorough understanding of its electronic properties and reaction dynamics is essential for its effective application in the creation of complex molecular architectures.

References

- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [URL: <https://www.ucalgary.ca/chem/courses/351/Carey5th/Ch11/ch11-4-1.html>]
- ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [URL: https://www.researchgate.net/publication/232970799_Nucleophilic_Substitution_Reactions_of_Meta- and_Para-Substituted_Benzylamines_with_Benzyl_Bromide_in_Methanol_Medium]
- Pearson. Benzyl bromide is a primary halide. It undergoes SN_1 substitution... [URL: <https://www.pearson.com/us/search.html/Benzyl%20bromide%20is%20a%20primary%20halide.%20It%20undergoes%20SN1%20substitution...>]

- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [URL: <https://www.quora.com/What-is-the-difference-in-reactivity-between-benzyl-bromide-and-phenol-in-nucleophilic-substitution-reactions>]
- ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [URL: <https://www.researchgate.net>]
- Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [URL: <https://chemistry.stackexchange.com/questions/46481/rate-of-eas-in-chlorobenzene-and-fluorobenzene>]
- Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [URL: <https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00654c>]
- Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_\(Bruice\)/16%3A_Reactions_of_Substituted_Benzenes/1](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/16%3A_Reactions_of_Substituted_Benzenes/1)]
- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(Morsch_et_al.\)/16%3A_Aromatic_Substitution_Reactions/16](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16)]
- Benchchem. 2-Chloro-6-fluoro-benzal bromide | 2088945-73-5. [URL: <https://www.benchchem.com/product/b137618>]
- Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: <https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm>]
- ChemicalBook. **2-Chloro-3,6-difluorobenzyl bromide**, 97+. [URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB51214085.htm>]
- Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97%. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/360218>]
- Oakwood Chemical. **2-Chloro-3,6-difluorobenzyl bromide**. [URL: <https://oakwoodchemical.com/Products/005600>]
- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. [URL: <https://patents.google.com/patent/CN102070398A>]
- ECHEMI. Buy **2-Chloro-3,6-Difluorobenzyl bromide** from JHECHEM CO LTD. [URL: <https://www.echemi.com/products/pd20180628153434193-2-chloro-3-6-difluorobenzyl-bromide.html>]
- Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97%. [URL: <https://www.sigmaaldrich.com/product/aldrich/360218>]
- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides. [URL: <https://patents.google.com/patent/RU2596872C1>]
- Apollo Scientific. 90292-67-4 Cas No. | **2-Chloro-3,6-difluorobenzyl bromide**. [URL: <https://www.apolloscientific.co.uk/cas/90292-67-4>]
- Sigma-Aldrich. **2-Chloro-3,6-difluorobenzyl bromide**. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/701658>]
- Santa Cruz Biotechnology. **2-Chloro-3,6-difluorobenzyl bromide** | CAS 90292-67-4. [URL: <https://www.scbt.com/p/2-chloro-3-6-difluorobenzyl-bromide-90292-67-4>]
- Alachem Co., Ltd. 90292-67-4 | **2-Chloro-3,6-difluorobenzyl bromide**. [URL: https://www.alachem.com/product_detail/en/K57S19.html]
- ChemicalBook. 2-CHLORO-6-FLUOROBENZYL BROMIDE | 68220-26-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3336221.htm]
- Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97 85118-00-9. [URL: <https://www.sigmaaldrich.com/GB/en/product/aldrich/360218>]
- Arctom. CAS NO. 1805526-51-5 | 2-CHLORO-3,4-DIFLUOROBENZYL BROMIDE. [URL: <https://www.arctomsci.com>]
- Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Difluorobenzyl Bromide | 85118-00-9. [URL: <https://www.tcichemicals.com/IN/en/p/D2028>]
- Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [URL: <https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-2-Chloro-6-fluorobenzylalcohol-using-Electrochemical-Approach>]
- Vasista Group. Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. [URL: <https://www.vasistagroup.com/cas-no-85118-00-9.html>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. [quora.com](https://www.quora.com) [quora.com]
- 5. 2-Chloro-3,6-difluorobenzyl bromide, 97+% CAS#: [amp.chemicalbook.com](https://www.chemicalbook.com/ProductChemicalPropertiesCB51214085.htm)
- 6. 2-Chloro-3,6-difluorobenzyl bromide [oakwoodchemical.com](https://oakwoodchemical.com/Products/005600)
- 7. 90292-67-4 Cas No. | 2-Chloro-3,6-difluorobenzyl bromide | Apollo store.apolloscientific.co.uk
- 8. [echemi.com](https://www.echemi.com) [echemi.com]

- 9. 90292-67-4 | 2-Chloro-3,6-difluorobenzyl bromide - Alachem Co., Ltd. [alachem.co.jp]
- 10. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 11. vasista.co.in [vasista.co.in]
- To cite this document: BenchChem. [reactivity and electrophilicity of 2-Chloro-3,6-difluorobenzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585735#reactivity-and-electrophilicity-of-2-chloro-3-6-difluorobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com